molecular formula C13H9FN2OS2 B292816 4-fluorobenzyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide

4-fluorobenzyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide

Cat. No.: B292816
M. Wt: 292.4 g/mol
InChI Key: PGFOZBCUYUGOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluorobenzyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide is a heterocyclic compound that contains an oxadiazole ring, a thiophene ring, and a fluorobenzylsulfanyl group. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorobenzyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base, followed by reaction with a suitable electrophile. The reaction conditions often include refluxing in ethanol or other solvents .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-fluorobenzyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-fluorobenzyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluorobenzyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluorobenzyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide is unique due to the presence of the fluorobenzylsulfanyl group, which enhances its biological activity and specificity. This makes it a valuable compound for developing new therapeutic agents .

Properties

Molecular Formula

C13H9FN2OS2

Molecular Weight

292.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-thiophen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C13H9FN2OS2/c14-10-5-3-9(4-6-10)8-19-13-16-15-12(17-13)11-2-1-7-18-11/h1-7H,8H2

InChI Key

PGFOZBCUYUGOMO-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)F

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)F

Origin of Product

United States

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